molecular formula C10H9ClO3 B14803915 2-Chloro-5-cyclopropoxybenzoic acid

2-Chloro-5-cyclopropoxybenzoic acid

Cat. No.: B14803915
M. Wt: 212.63 g/mol
InChI Key: KGHNULPGVZYLJN-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorine atom and a cyclopropoxy group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Cyclopropoxylation: The 2-chlorobenzoic acid undergoes a reaction with cyclopropanol in the presence of a suitable base, such as potassium carbonate, to introduce the cyclopropoxy group at the 5-position of the benzene ring.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substituted Derivatives: Products formed by substitution reactions, such as 2-amino-5-cyclopropoxybenzoic acid.

    Oxidized or Reduced Forms: Various oxidation or reduction products depending on the reagents used.

Scientific Research Applications

2-Chloro-5-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxybenzoic Acid: Similar structure but lacks the chlorine atom.

    2-Chloro-5-methoxybenzoic Acid: Similar structure with a methoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-5-cyclopropoxybenzoic acid is unique due to the presence of both the chlorine atom and the cyclopropoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

KGHNULPGVZYLJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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